molecular formula C16H24N2O2 B6894982 N-[4-(3-ethoxyanilino)cyclohexyl]acetamide

N-[4-(3-ethoxyanilino)cyclohexyl]acetamide

Cat. No.: B6894982
M. Wt: 276.37 g/mol
InChI Key: BZQKGRXFPNXGDG-UHFFFAOYSA-N
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Description

N-[4-(3-ethoxyanilino)cyclohexyl]acetamide is an organic compound that belongs to the class of anilides Anilides are aromatic amides obtained by the acylation of aniline This compound is characterized by the presence of an ethoxy group attached to the aniline ring and a cyclohexyl group attached to the acetamide moiety

Properties

IUPAC Name

N-[4-(3-ethoxyanilino)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-20-16-6-4-5-15(11-16)18-14-9-7-13(8-10-14)17-12(2)19/h4-6,11,13-14,18H,3,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQKGRXFPNXGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC2CCC(CC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethoxyanilino)cyclohexyl]acetamide can be achieved through several methods. One common approach involves the reaction of 3-ethoxyaniline with cyclohexyl isocyanate under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-ethoxyanilino)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The ethoxy group on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted anilides depending on the substituent introduced.

Scientific Research Applications

N-[4-(3-ethoxyanilino)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3-ethoxyanilino)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(2,4-dioxo-3-propyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide
  • N-(4-oxocyclohexyl)acetamide

Uniqueness

N-[4-(3-ethoxyanilino)cyclohexyl]acetamide is unique due to the presence of the ethoxy group on the aniline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

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